molecular formula C9H5BrClNO B6202782 6-bromo-2-chloroquinolin-3-ol CAS No. 1890846-04-4

6-bromo-2-chloroquinolin-3-ol

Cat. No.: B6202782
CAS No.: 1890846-04-4
M. Wt: 258.5
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Description

6-Bromo-2-chloroquinolin-3-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of bromine and chlorine atoms on the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloroquinolin-3-ol typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloroquinolin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloroquinolin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

6-Bromo-2-chloroquinolin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is employed in studying the biological pathways and mechanisms of action of quinoline derivatives.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-chloroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinolin-3-ol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    6-Bromoquinolin-3-ol: Lacks the chlorine atom, which affects its overall properties and applications.

    6-Bromo-2-chloroquinoline:

Uniqueness

6-Bromo-2-chloroquinolin-3-ol is unique due to the combined presence of bromine, chlorine, and hydroxyl groups on the quinoline ring. This combination imparts distinct chemical properties, making it a versatile compound for various scientific research applications.

Properties

CAS No.

1890846-04-4

Molecular Formula

C9H5BrClNO

Molecular Weight

258.5

Purity

95

Origin of Product

United States

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